

(S)-1-(Naphthalen-2-yl)ethanamine CAS number and identifiers

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Compound of Interest

Compound Name: (S)-1-(Naphthalen-2-yl)ethanamine

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Core Subject: (S)-1-(Naphthalen-2-yl)ethanamine

This technical guide provides a comprehensive overview of **(S)-1-(Naphthalen-2-yl)ethanamine**, a chiral amine crucial in stereoselective synthesis and pharmaceutical development. It serves as a vital chiral resolving agent, a versatile building block for complex molecular architectures, and a precursor for novel chiral ligands and organocatalysts.^[1] This document details its chemical identifiers, physical properties, key experimental protocols for its synthesis and resolution, and its significant applications in research and industry.

Chemical Identifiers and Properties

(S)-1-(Naphthalen-2-yl)ethanamine is a chiral compound distinguished by a naphthalene group attached to an ethylamine backbone at the stereogenic center. Its enantiomeric purity is critical for its applications in asymmetric synthesis.

Table 1: Chemical Identifiers for **(S)-1-(Naphthalen-2-yl)ethanamine**

Identifier	Value
CAS Number	3082-62-0[2]
Molecular Formula	C ₁₂ H ₁₃ N[2]
IUPAC Name	(1S)-1-(naphthalen-2-yl)ethan-1-amine[2]
Synonyms	(S)-(-)-1-(2-Naphthyl)ethylamine, (S)-1-(2-Naphthyl)ethanamine, (S)-(-)-α-Methyl-2-naphthalenemethylamine[2]
PubChem Substance ID	57652267
MDL Number	MFCD00085366
InChI Key	KHSYYLCXQKCYQX-VIFPVBQESA-N[2]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	171.24 g/mol [3]
Appearance	Solid[2]
Purity	≥99.0% (sum of enantiomers, GC)
Optical Activity	[α] _{20/D} -21±1°, c = 1% in methanol
Melting Point	23 °C[4]
Boiling Point	301.0 ± 11.0 °C at 760 mmHg[4]
Flash Point	144.3 ± 11.5 °C[4]

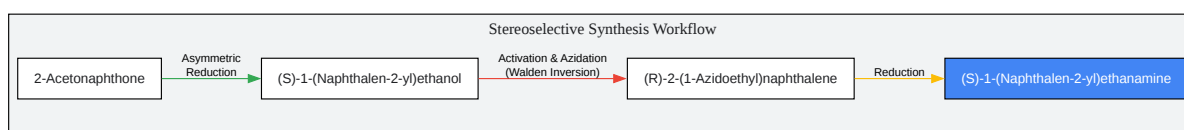
Experimental Protocols

The synthesis of enantiomerically pure **(S)-1-(Naphthalen-2-yl)ethanamine** is paramount for its effective use. The following sections detail the primary methods for its preparation and purification.

A highly effective method for synthesizing the (S)-enantiomer involves the asymmetric reduction of the prochiral ketone, 2-acetonaphthone. This process establishes the desired stereocenter early in the synthetic sequence.[1]

Methodology:

- **Asymmetric Reduction:** 2-acetonaphthone is reduced to the corresponding chiral alcohol, (S)-1-(naphthalen-2-yl)ethanol. This is typically achieved through catalytic asymmetric hydrogenation using a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand.[1]
- **Alcohol Activation:** The hydroxyl group of the resulting (S)-alcohol is converted into a good leaving group, for instance, by mesylation or tosylation.
- **Nucleophilic Substitution:** The activated alcohol is then treated with an azide source (e.g., sodium azide) to form an alkyl azide.
- **Reduction to Amine:** Finally, the azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH_4) or by catalytic hydrogenation to yield **(S)-1-(Naphthalen-2-yl)ethanamine**.



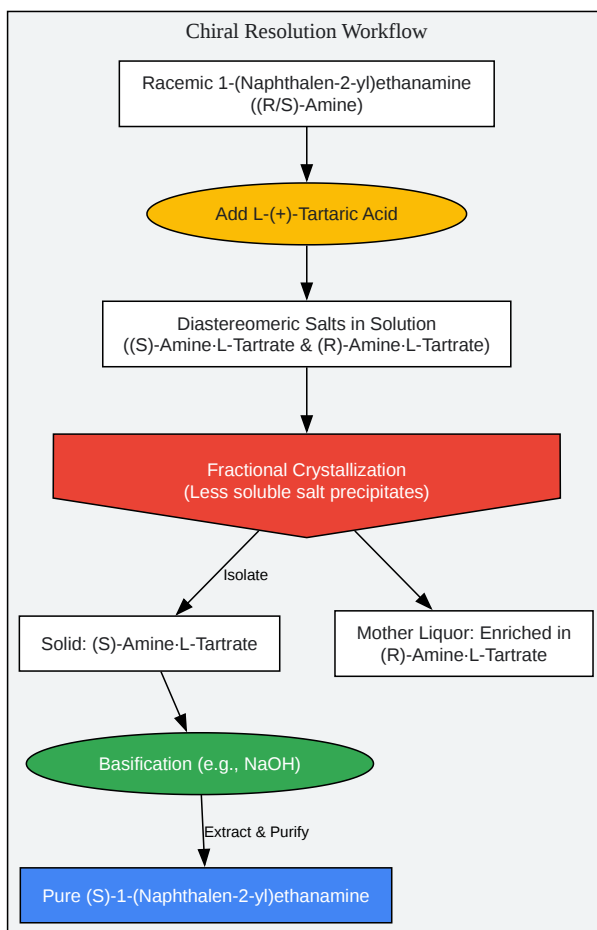
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Stereoselective synthesis of (S)-1-(Naphthalen-2-yl)ethanamine.

Chiral resolution is a classical and widely used method to separate enantiomers from a racemic mixture. This technique leverages the formation of diastereomeric salts with differing solubilities.[1]

Methodology:

- **Diastereomeric Salt Formation:** A racemic mixture of 1-(naphthalen-2-yl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, is added to the solution. The reaction forms a pair of diastereomeric salts: (S)-amine·L-tartrate and (R)-amine·L-tartrate.[1]
- **Fractional Crystallization:** The (S)-amine · L-tartrate salt is typically the less soluble diastereomer and selectively crystallizes from the solution upon cooling or concentration.[1]
- **Isolation and Purification:** The crystallized salt is isolated by filtration. To achieve high enantiomeric purity, one or more recrystallization steps may be performed.[1]
- **Liberation of the Free Amine:** The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid. This liberates the free **(S)-1-(Naphthalen-2-yl)ethanamine**, which is then extracted with an organic solvent and purified.[1]



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Chiral resolution of racemic 1-(Naphthalen-2-yl)ethanamine.

The enantiomeric purity of the final product is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for its determination.

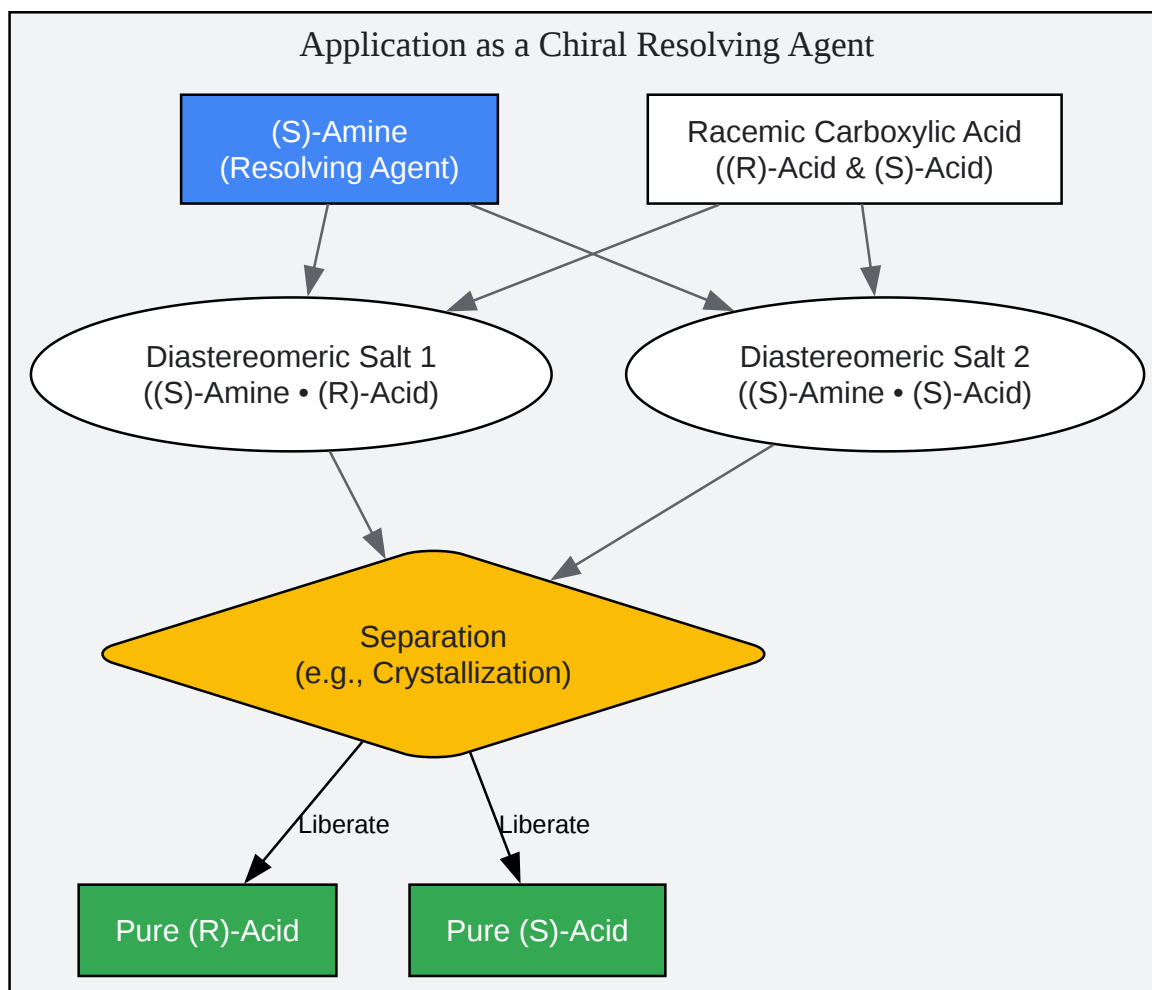
Methodology:

- **Sample Preparation:** A dilute solution of the amine is prepared in the mobile phase.
- **Chromatographic System:** An HPLC system equipped with a chiral column, such as a Daicel Chiralcel OD-H, is used.[5]
- **Mobile Phase:** A non-polar mobile phase, typically a mixture of hexane and 2-propanol (e.g., 80:20 or 95:5), is employed.[5]
- **Detection:** A UV detector set to a wavelength where the naphthalene moiety absorbs strongly (e.g., 254 nm) is used for detection.[5]
- **Analysis:** The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Applications in Drug Development and Research

The utility of **(S)-1-(Naphthalen-2-yl)ethanamine** stems from its defined stereochemistry, which is leveraged in various aspects of asymmetric synthesis.

This amine is frequently employed to resolve racemic mixtures of chiral carboxylic acids. The principle relies on the differential physical properties of the diastereomeric salts formed.



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*Mechanism of chiral resolution using **(S)-1-(Naphthalen-2-yl)ethanamine**.*

(S)-1-(Naphthalen-2-yl)ethanamine serves as a valuable chiral synthon in the total synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs). [1] Its incorporation into a synthetic route allows for the precise installation of a stereocenter, which can direct the stereochemistry of subsequent reactions. It is a known precursor in the synthesis of calcimimetic agents, which are used to treat hyperparathyroidism.[6]

The amine can be readily derivatized, for instance, into Schiff bases, which can act as chiral ligands for metal catalysts. These catalysts create a chiral environment that influences the

stereochemical outcome of a reaction, leading to high enantioselectivity in the formation of the desired product.[1]

Potential Pharmacological Relevance

While direct studies on the signaling pathways of **(S)-1-(Naphthalen-2-yl)ethanamine** are not extensively documented in the initial literature search, compounds with similar aromatic amine structures are known to interact with neurotransmitter systems.[7] Its R-enantiomer is noted as a key intermediate in developing drugs for neurological disorders.[8] Potential activities could include modulation of adrenergic or dopaminergic receptors or inhibition of monoamine reuptake, which are common mechanisms for drugs targeting the central nervous system.[7] Further research is required to elucidate the specific biological targets and signaling cascades associated with this compound and its derivatives.

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